molecular formula C5H8N2O2 B15218852 2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime

2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime

Cat. No.: B15218852
M. Wt: 128.13 g/mol
InChI Key: OLEAOOCHPATFCA-ZZXKWVIFSA-N
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Description

2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime is a heterocyclic oxime derivative characterized by a fused dihydroisoxazole ring and an acetaldehyde oxime moiety. This compound is primarily synthesized via 1,3-dipolar cycloaddition reactions, as demonstrated in hybrid molecule syntheses involving purine and coumarin derivatives .

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

(NE)-N-[2-(4,5-dihydro-1,2-oxazol-5-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C5H8N2O2/c8-6-3-1-5-2-4-7-9-5/h3-5,8H,1-2H2/b6-3+

InChI Key

OLEAOOCHPATFCA-ZZXKWVIFSA-N

Isomeric SMILES

C1C=NOC1C/C=N/O

Canonical SMILES

C1C=NOC1CC=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction between an allyl derivative and an aromatic nitrile oxide. The nitrile oxide is generated from oximes by oxidation with sodium hypochlorite, sometimes with ultrasonication of the biphasic system . The reaction occurs under mild conditions and provides high yields of the desired product.

Industrial Production Methods

the principles of green chemistry and eco-friendly synthetic strategies are often employed to minimize waste and reduce the use of toxic reagents .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitrile oxides, while reduction can yield amines.

Scientific Research Applications

2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Acetaldehyde Oxime Derivatives

The parent compound, acetaldehyde oxime, is a simpler analog lacking the dihydroisoxazole ring. Key differences include:

  • Reactivity: Acetaldehyde oxime is known to form stable derivatives (e.g., with 2,4-dinitrophenylhydrazine) for analytical purposes, as seen in GC-FID analyses of aldehydes . In contrast, 2-(4,5-dihydroisoxazol-5-yl)acetaldehyde oxime participates in cycloaddition reactions, forming hybrid molecules with purine and coumarin moieties .
  • Hazard Profile: Acetaldehyde oxime is flammable and reactive with oxidizers and strong acids, requiring stringent storage conditions . No direct safety data exists for the dihydroisoxazolyl derivative, but its complex structure may introduce additional stability or toxicity concerns.

Isoxazoline/Isoxazole-Containing Oximes

Compounds like 4-methyl-6-({3-[(6-piperidin-1-yl-9H-purin-9-yl)methyl]-4,5-dihydroisoxazol-5-yl}methoxy)-2H-chromen-2-one (4a) share the dihydroisoxazole ring but incorporate additional pharmacophores (e.g., purine, coumarin). Key distinctions include:

  • Synthetic Utility: The dihydroisoxazole moiety in this compound enables regioselective cycloadditions, a feature less pronounced in simpler isoxazole derivatives .

Oximes with Heterocyclic Substituents

Other oximes with heterocycles (e.g., pyridine, pyrrolidine) often serve as ligands in coordination chemistry or intermediates in drug synthesis. Compared to these:

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Reactivity Biological Relevance
Acetaldehyde oxime Oxime Derivatization for GC analysis Limited, used as intermediate
This compound Oxime + dihydroisoxazole 1,3-Dipolar cycloaddition Antioxidant/enzyme inhibitor
Hybrid compound 4a Oxime + dihydroisoxazole + purine Cycloaddition with coumarins Targeted biological activity

Table 2: Hazard Comparison (Acetaldehyde Oxime vs. Derivatives)

Parameter Acetaldehyde Oxime This compound
Flammability High Unknown (likely higher due to complex structure)
Reactivity with Acids Violent reaction Not reported
Health Hazards Skin/eye irritation Potential enhanced toxicity (unverified)

Biological Activity

2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through various methods, including:

  • 1,3-Dipolar Cycloaddition : This method involves the reaction of nitrile oxides with suitable dipolarophiles, leading to the formation of isoxazole derivatives. The nitrile oxides can be generated in situ from oximes using oxidizing agents .
  • Coupling Reactions : The synthesis may also involve coupling reactions between hydrazides and acrylic acid derivatives, followed by cyclodehydration to yield 1,3,4-oxadiazoles, which can further react to form the desired oxime .

Antimicrobial Properties

Research has indicated that this compound exhibits significant activity against various fungal pathogens and pest insects. A high-throughput screening conducted at Dow AgroSciences revealed that several compounds in its class showed promising antifungal activity .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In vitro studies demonstrated that it possesses the ability to scavenge hydroxyl radicals effectively. This property is crucial for potential therapeutic applications in oxidative stress-related diseases .

Enzyme Inhibition

Studies have shown that derivatives of this compound can inhibit key enzymes involved in inflammatory processes, such as lipoxygenase and acetylcholinesterase (AChE). These findings suggest a potential role in treating conditions like inflammation and neurodegenerative diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The compound's structure allows it to bind to active sites on enzymes like AChE and lipoxygenase, inhibiting their activity and thereby modulating biological pathways involved in inflammation and neurotransmission .
  • Radical Scavenging : Its ability to donate electrons makes it effective in neutralizing free radicals, thus protecting cells from oxidative damage .

Case Studies

  • Antifungal Activity : A study evaluated a series of isoxazole derivatives for their antifungal activity against Candida species. Among these, this compound showed significant inhibition at low concentrations, highlighting its potential as an antifungal agent .
  • Neuroprotective Effects : In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in reduced neuronal cell death and improved survival rates. This suggests its potential application in neuroprotective therapies .

Data Summary

Property Observation
Synthesis Methods 1,3-Dipolar cycloaddition; coupling reactions
Antimicrobial Activity Active against fungal pathogens
Antioxidant Activity Effective hydroxyl radical scavenger
Enzyme Inhibition Inhibits lipoxygenase and AChE
Neuroprotective Effects Reduces neuronal cell death in oxidative stress models

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime?

The compound can be synthesized via 1,3-dipolar cycloaddition reactions involving acetaldehyde oxime derivatives and alkenes or alkynes under controlled conditions. For example, describes a reaction between (purin-9-yl)acetaldehyde oxime and alkenyloxycoumarins to form structurally related dihydroisoxazole derivatives . Alternative routes may involve selective deprotection or functional group transformations, such as the TFA-mediated cleavage of protective groups in DCM/water systems, as demonstrated in a similar oxime derivative synthesis .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent positions.
  • X-ray crystallography (using programs like SHELXL/SHELXT) for unambiguous structural determination .
  • Mass spectrometry (ESI-TOF) to verify molecular weight and fragmentation patterns.
  • IR spectroscopy to identify functional groups like oxime (C=N–OH) and dihydroisoxazole (C–O–N) stretches.

Q. What safety protocols are essential for handling this compound?

  • Storage : Keep in airtight containers away from oxidizers (e.g., nitrates, chlorates) and strong acids to prevent violent reactions .
  • Spill management : Use inert absorbents (vermiculite, sand) and avoid sparks; evacuate unprotected personnel .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density functional theory (DFT) methods, such as B3LYP/6-31G(d) , can model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in cycloaddition reactions. highlights the accuracy of hybrid functionals (e.g., B3LYP) in thermochemical calculations, enabling energy profile simulations for reaction pathways . Pairing DFT with solvent models (e.g., PCM) further refines predictions for solution-phase syntheses .

Q. How can contradictory spectroscopic data be resolved during structural validation?

Discrepancies between experimental and theoretical NMR shifts may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

  • Variable-temperature NMR to detect conformational changes.
  • Comparative X-ray analysis to correlate solid-state and solution structures .
  • DFT-NMR chemical shift calculations (e.g., using Gaussian or ORCA) to benchmark experimental data against computational models .

Q. What mechanistic insights govern its participation in 1,3-dipolar cycloadditions?

The reaction follows a concerted mechanism with frontier molecular orbital (FMO) interactions. The oxime’s dipole (C=N–O) reacts with dipolarophiles (e.g., alkenes) under thermal or catalytic conditions. suggests that steric and electronic factors in the dihydroisoxazole ring influence regioselectivity, which can be probed using Hammett substituent constants or kinetic isotope effects (KIEs) .

Q. How can researchers assess its potential biological activity?

  • In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) linked to disease pathways.
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities for receptors or active sites. highlights thiazole derivatives’ antimicrobial activity, suggesting analogous assays for this compound .
  • Metabolic stability studies : Evaluate oxidative metabolism using liver microsomes or cytochrome P450 isoforms.

Methodological Notes

  • Synthetic optimization : Monitor reactions via TLC and optimize yields using Design of Experiments (DoE) to vary temperature, solvent, and catalyst ratios .
  • Data validation : Cross-reference crystallographic data (CIF files) with Cambridge Structural Database entries to identify packing anomalies .
  • Contradiction management : Replicate experiments under inert atmospheres to rule out oxidation side reactions .

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